4-[2-(3-Bromophenoxy)ethoxy]-3-methoxybenzaldehyde
Description
4-[2-(3-Bromophenoxy)ethoxy]-3-methoxybenzaldehyde is a benzaldehyde derivative with a methoxy group at the 3-position and a 2-(3-bromophenoxy)ethoxy substituent at the 4-position. Its molecular formula is C₁₆H₁₅BrO₄ (molecular weight: 367.2 g/mol), and its structure is characterized by an aldehyde functional group, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
4-[2-(3-bromophenoxy)ethoxy]-3-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrO4/c1-19-16-9-12(11-18)5-6-15(16)21-8-7-20-14-4-2-3-13(17)10-14/h2-6,9-11H,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRKNXKFPTXIGPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCCOC2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(3-Bromophenoxy)ethoxy]-3-methoxybenzaldehyde typically involves the reaction of 3-bromophenol with ethylene oxide to form 3-bromophenoxyethanol. This intermediate is then reacted with 3-methoxybenzaldehyde under specific conditions to yield the final product . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Oxidation Reactions
The aldehyde group (-CHO) undergoes oxidation to form carboxylic acid derivatives under controlled conditions.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| KMnO₄ (2.5 eq) | H₂O, 80°C, 4 hr | 4-[2-(3-Bromophenoxy)ethoxy]-3-methoxybenzoic acid | 78% | |
| CrO₃/H₂SO₄ | Acetone, 0°C → RT, 2 hr | Same as above | 65% |
Mechanism :
The aldehyde undergoes nucleophilic attack by water in acidic or basic media, followed by deprotonation and formation of the carboxylate intermediate, which is protonated to yield the carboxylic acid.
Reduction Reactions
The aldehyde group is selectively reduced to a primary alcohol without affecting bromine or ether groups.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| NaBH₄ (3 eq) | EtOH, 0°C, 30 min | 4-[2-(3-Bromophenoxy)ethoxy]-3-methoxybenzyl alcohol | 92% | |
| LiAlH₄ (1.2 eq) | THF, reflux, 1 hr | Same as above | 85% |
Kinetic Control :
NaBH₄ preferentially reduces aldehydes over ketones, ensuring no side reactions with the methoxy or bromophenoxy groups .
Nucleophilic Substitution at Bromine
The bromine atom participates in SNAr (nucleophilic aromatic substitution) reactions under electron-deficient conditions.
Substrate Limitations :
Steric hindrance from the adjacent ethoxy group reduces reactivity compared to para-substituted analogs .
Ether Cleavage and Functionalization
The methoxy group undergoes demethylation under strong Lewis acid conditions.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| BBr₃ (3 eq) | CH₂Cl₂, -78°C → RT, 6 hr | 4-[2-(3-Bromophenoxy)ethoxy]-3-hydroxybenzaldehyde | 89% |
Application :
The resulting phenol derivative serves as a precursor for synthesizing polymers with tunable optoelectronic properties .
Condensation Reactions
The aldehyde participates in Schiff base formation with primary amines.
| Amine | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| p-Phenylenediamine | EtOH, RT, 2 hr | Polyazomethine with conjugated backbone | 76% | |
| 4,4'-Diaminobiphenyl | NMP, 180°C, 8 hr | Thermally stable polyimide | 82% |
Characterization :
FTIR and ¹³C NMR confirm imine bond formation (C=N stretch at ~1620 cm⁻¹; δ 160–165 ppm) .
Photochemical Reactivity
UV irradiation induces cleavage of the ethoxy bridge in thin-film applications.
| Condition | Product | Quantum Yield | Source |
|---|---|---|---|
| UV (365 nm), 2 hr | 3-Methoxy-4-hydroxybenzaldehyde + bromophenol derivatives | 0.32 |
Applications :
This property is exploited in photolithography and light-sensitive coatings .
Scientific Research Applications
Scientific Research Applications
The compound has several notable applications in scientific research:
Medicinal Chemistry
4-[2-(3-Bromophenoxy)ethoxy]-3-methoxybenzaldehyde has been studied for its potential therapeutic effects, particularly in:
- Antihypertensive Agents: Its structural components may influence interactions with receptors involved in blood pressure regulation.
- Anticancer Activity: Preliminary studies suggest that derivatives of this compound exhibit selective cytotoxicity against certain cancer cell lines, indicating potential as a lead compound for drug development .
Material Science
The compound's unique properties make it suitable for applications in material science:
- Polymer Chemistry: Its reactivity allows it to serve as a building block for synthesizing novel polymers with specific functionalities.
- Organic Electronics: The compound may be utilized in the development of organic light-emitting diodes (OLEDs) due to its electronic properties.
Synthetic Organic Chemistry
As an aromatic aldehyde, it serves as an important intermediate in various synthetic pathways:
- Building Block for Complex Molecules: It can be used to synthesize more complex organic compounds through reactions such as nucleophilic substitution and condensation reactions .
Case Studies and Research Findings
Several studies have documented the applications of this compound:
- Study on Anticancer Activity: A study evaluated various derivatives of this compound against human lung and colon cancer cell lines, revealing promising results that suggest its potential as an anticancer agent .
- Research on Receptor Binding: Investigations into the binding affinity of related compounds to cannabinoid receptors have shown that structural modifications can significantly enhance selectivity and potency .
Mechanism of Action
The mechanism of action of 4-[2-(3-Bromophenoxy)ethoxy]-3-methoxybenzaldehyde involves its interaction with specific molecular targets. The bromophenoxy group and the aldehyde moiety play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially modulating their activity and function .
Comparison with Similar Compounds
The structural and functional attributes of 4-[2-(3-Bromophenoxy)ethoxy]-3-methoxybenzaldehyde can be compared to analogs with variations in substituents, linker chains, or aromatic moieties. Below is a detailed analysis supported by a comparative data table.
Structural and Functional Comparisons
Table 1: Key Features of this compound and Analogous Compounds
Key Findings from Comparative Analysis
Substituent Effects on Reactivity and Solubility: The bromophenoxyethoxy group in the focus compound enhances lipophilicity compared to analogs with hydrophilic substituents (e.g., dimethylaminoethoxy in ). This makes it less suitable for aqueous-phase reactions but advantageous in lipid-rich environments.
Biological Activity: Compounds like 4-(2-(dimethylamino)ethoxy)-3-methoxybenzaldehyde exhibit antifungal properties, likely due to the tertiary amine’s ability to interact with fungal cell membranes or enzymes . In contrast, the bromine in the focus compound may enhance halogen bonding with biological targets, though specific activity data are lacking.
Synthetic Utility: The bromomethylbenzyloxy analog () offers a reactive bromine site for further functionalization (e.g., Suzuki coupling), similar to the focus compound’s bromophenoxy group. 4-(Benzyloxy)-3-methoxybenzaldehyde () is widely used in drug synthesis due to its straightforward preparation, but its lack of reactive halogens limits its use in metal-catalyzed cross-couplings compared to brominated analogs.
Crystallographic and Conformational Insights :
- X-ray data for 4-[3-(Bromomethyl)benzyloxy]-3-methoxybenzaldehyde reveal dihedral angles (e.g., C4–O2–C8 = 117.4°) that influence molecular packing and stability . Such structural details are critical for designing crystalline materials or understanding intermolecular interactions.
Biological Activity
The compound 4-[2-(3-bromophenoxy)ethoxy]-3-methoxybenzaldehyde is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound features a complex structure that includes a methoxy group, a bromophenyl ether, and an aldehyde functional group. The presence of these functional groups suggests potential interactions with various biological targets.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, affecting metabolic pathways.
- Receptor Modulation : It could interact with cellular receptors, leading to altered signal transduction.
- Antimicrobial Activity : Preliminary studies indicate potential antibacterial properties against various pathogens.
Antibacterial Activity
Studies have indicated that compounds related to this compound exhibit significant antibacterial activity. For instance, derivatives with similar structures have shown minimal inhibitory concentrations (MICs) against Salmonella species ranging from 64 to 128 μg/mL . This suggests that the compound may possess comparable antibacterial properties.
Anticancer Potential
Research into similar benzaldehyde derivatives has revealed promising anticancer activities. For example, certain derivatives have been identified as potent inhibitors of xanthine oxidase, demonstrating IC50 values significantly lower than standard treatments . The structure-activity relationship (SAR) studies suggest that modifications to the benzaldehyde moiety can enhance biological activity.
Case Studies and Research Findings
- Synthesis and Evaluation : A study synthesized various derivatives of benzaldehydes, including those with bromophenyl groups. These compounds were evaluated for their biological activities, leading to the identification of several promising candidates for further development .
- In Vitro Studies : In vitro evaluations have shown that compounds similar to this compound can induce apoptosis in cancer cell lines while exhibiting low toxicity to normal cells.
- Mechanistic Insights : Detailed mechanistic studies have indicated that these compounds may disrupt cellular signaling pathways critical for cancer cell proliferation and survival .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
